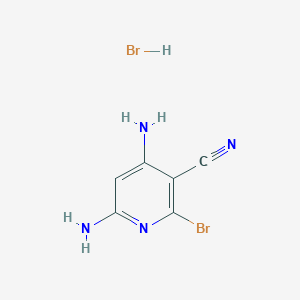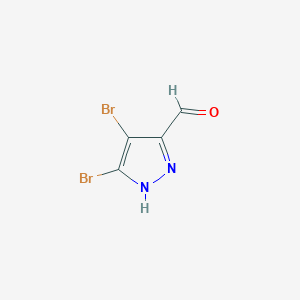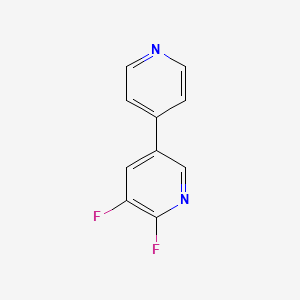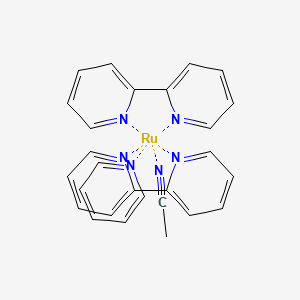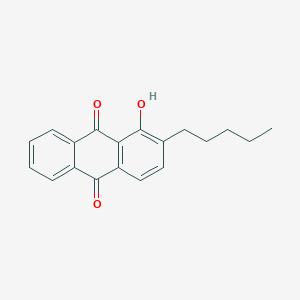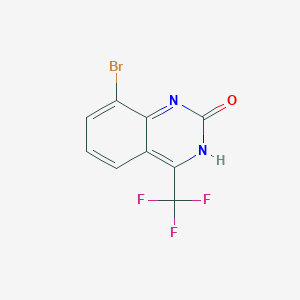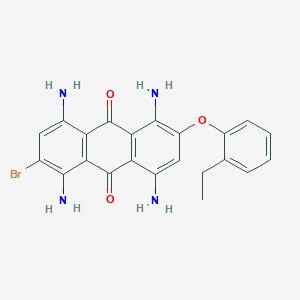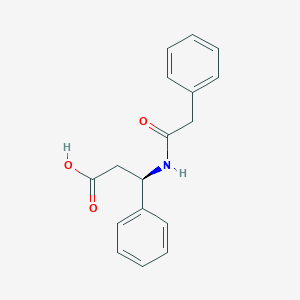
N-phenylacetyl-beta-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenylacetyl-beta-phenylalanine is a derivative of phenylalanine, an essential aromatic amino acidPhenylalanine itself is a precursor to several important biomolecules, including melanin, dopamine, norepinephrine, and thyroxine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-phenylacetyl-beta-phenylalanine can be synthesized through the enantioselective acylation of beta-phenylalanine using penicillin G acylase from Escherichia coli. The reaction involves the use of phenylacetamide as an acyl donor, which is highly preferential for the acylation of ®-beta-phenylalanine to form N-phenylacetyl-®-beta-phenylalanine. The optimal conditions for this reaction are a pH of 10, a temperature of 25°C, and a 2:1 molar ratio of phenylacetamide to beta-phenylalanine .
Industrial Production Methods
Industrial production of this compound typically involves the use of biocatalysts such as penicillin G acylase. This enzyme is favored due to its high reaction rate and enantioselectivity. The process includes the hydrolysis of this compound to separate the enantiomers, which are then purified .
Análisis De Reacciones Químicas
Types of Reactions
N-phenylacetyl-beta-phenylalanine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of phenylacetic acid derivatives, while reduction can yield various amine derivatives .
Aplicaciones Científicas De Investigación
N-phenylacetyl-beta-phenylalanine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of N-phenylacetyl-beta-phenylalanine involves its role as a precursor in the synthesis of neurotransmitters such as dopamine and norepinephrine. These neurotransmitters are crucial for various physiological functions, including mood regulation and cognitive function. The compound interacts with specific enzymes and receptors in the brain, influencing the production and release of these neurotransmitters .
Comparación Con Compuestos Similares
Similar Compounds
Phenylalanine: An essential amino acid and precursor to N-phenylacetyl-beta-phenylalanine.
Tyrosine: Another amino acid that is a precursor to neurotransmitters like dopamine and norepinephrine.
Phenylacetyl-L-glutamine: A compound involved in the metabolism of phenylalanine
Uniqueness
This compound is unique due to its specific structure and the enantioselective properties it exhibits during synthesis. This makes it particularly valuable in the production of enantiomerically pure pharmaceuticals and in research focused on enzyme interactions and metabolic pathways .
Propiedades
Fórmula molecular |
C17H17NO3 |
|---|---|
Peso molecular |
283.32 g/mol |
Nombre IUPAC |
(3R)-3-phenyl-3-[(2-phenylacetyl)amino]propanoic acid |
InChI |
InChI=1S/C17H17NO3/c19-16(11-13-7-3-1-4-8-13)18-15(12-17(20)21)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,19)(H,20,21)/t15-/m1/s1 |
Clave InChI |
URKWJOAJRKPEFW-OAHLLOKOSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CC(=O)N[C@H](CC(=O)O)C2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)NC(CC(=O)O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


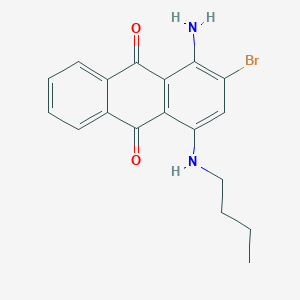
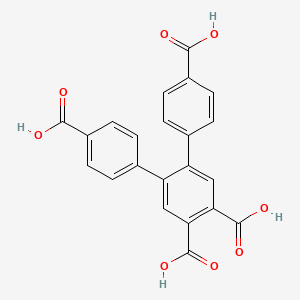
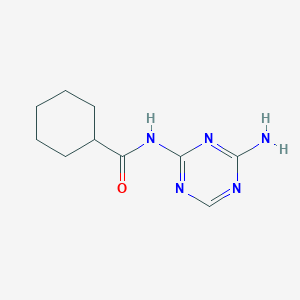
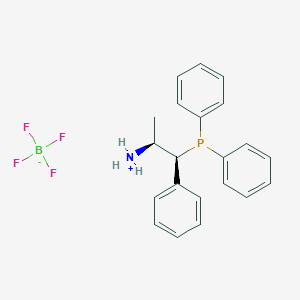
![2-{[4-(Phenylsulfanyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}benzoic acid](/img/structure/B13133504.png)
